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Compound of Interest

Compound Name: 2-(Pyridin-2-yl)phenol

Cat. No.: B1460011 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(pyridin-2-yl)phenol

Foreword: A Molecule of Duality and Design
As a Senior Application Scientist, one comes to appreciate molecules not just for their static

properties but for their dynamic potential. 2-(pyridin-2-yl)phenol, also known as 2-(2-

hydroxyphenyl)pyridine (HPP), is a prime example of such a molecule. It is, at its core, a study

in duality. It possesses both a weakly acidic phenolic hydroxyl group and a basic pyridine

nitrogen, creating a fascinating internal push-pull of electron density. This seemingly simple

biphenyl-type architecture belies a rich and complex character, making it an exceptionally

versatile building block for researchers in catalysis, materials science, and drug development.

Its rigid, planar structure, locked in place by a strong intramolecular hydrogen bond, provides a

pre-organized scaffold for metal chelation, a critical feature for designing efficient catalysts and

functional materials. This guide moves beyond a simple datasheet to explore the causality

behind its properties and the experimental logic that underpins its application.

Synthesis: Forging the Carbon-Carbon Bond
The primary challenge in synthesizing 2-(pyridin-2-yl)phenol is the construction of the C-C

bond between the pyridine and phenol rings. While various methods exist, modern cross-

coupling reactions offer the most efficient and versatile routes. The Suzuki-Miyaura coupling is

particularly prevalent due to its functional group tolerance and generally high yields.
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The logic behind this choice rests on the availability of starting materials and the robustness of

the palladium catalyst system. The reaction couples an aryl boronic acid (or ester) with an aryl

halide. In a typical approach, 2-bromopyridine is coupled with 2-methoxyphenylboronic acid.

The methoxy group serves as a protected form of the phenol; its subsequent cleavage with a

reagent like boron tribromide (BBr₃) is a reliable and high-yielding final step.

Experimental Protocol: Suzuki Coupling Route
This protocol is a representative synthesis adapted from methodologies described for similar

cross-coupling reactions[1].

Step 1: Suzuki-Miyaura Coupling to form 2-(2-methoxyphenyl)pyridine

Inert Atmosphere: To a flame-dried 250 mL Schlenk flask, add 2-methoxyphenylboronic acid

(1.52 g, 10 mmol, 1.0 equiv.), 2-bromopyridine (1.58 g, 10 mmol, 1.0 equiv.), and potassium

carbonate (4.14 g, 30 mmol, 3.0 equiv.).

Catalyst Addition: Under a positive pressure of argon, add

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).

Solvent Addition: Add a degassed mixture of toluene (60 mL) and ethanol (15 mL).

Reaction: Heat the mixture to reflux (approx. 90-95 °C) under argon for 12 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Work-up: Cool the reaction to room temperature. Add 50 mL of water and extract with ethyl

acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel (eluent: 10-

20% ethyl acetate in hexanes) to yield 2-(2-methoxyphenyl)pyridine as a colorless oil.

Step 2: Demethylation to form 2-(pyridin-2-yl)phenol

Inert Atmosphere: Dissolve the 2-(2-methoxyphenyl)pyridine (1.85 g, 10 mmol, 1.0 equiv.)

from Step 1 in anhydrous dichloromethane (50 mL) in a flame-dried Schlenk flask under

argon.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/publication/9073356_Synthesis_and_Deprotonation_of_2-Pyridylphenols_and_2-Pyridylanilines
https://www.benchchem.com/product/b1460011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cooling: Cool the solution to 0 °C in an ice bath.

Reagent Addition: Slowly add boron tribromide (BBr₃) (1.0 M solution in dichloromethane, 12

mL, 12 mmol, 1.2 equiv.) dropwise over 20 minutes. A precipitate may form.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium

bicarbonate solution at 0 °C until gas evolution ceases.

Work-up: Extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water

or hexanes/ethyl acetate) to afford 2-(pyridin-2-yl)phenol as a white to off-white solid.
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Step 1: Suzuki Coupling

Step 2: Demethylation
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Caption: Synthetic workflow for 2-(pyridin-2-yl)phenol via Suzuki coupling.

Core Physical and Structural Properties
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The physical properties of 2-(pyridin-2-yl)phenol are summarized below. These values are

fundamental for its handling, storage, and application in various experimental setups.

Property Value Source

CAS Number 33421-36-2 [2]

Molecular Formula C₁₁H₉NO [3]

Molecular Weight 171.20 g/mol [2]

Appearance
White to off-white crystalline

solid
Supplier Data

Melting Point 68-72 °C Supplier Data

Storage 2-8°C, Inert atmosphere [2][3]

Structural Insights: The Intramolecular Hydrogen Bond
While a single-crystal X-ray diffraction structure of the free ligand is not readily available in the

published literature, extensive spectroscopic evidence and data from its metal complexes

confirm a key structural feature: a strong intramolecular hydrogen bond between the phenolic

proton and the nitrogen atom of the pyridine ring.

This O-H···N interaction is the dominant force governing the molecule's conformation. It

enforces a high degree of planarity between the two aromatic rings, which is a crucial attribute

for its function as a chelating ligand. This pre-organization minimizes the entropic penalty upon

coordination to a metal ion, leading to thermodynamically stable metal complexes.

Caption: Planar structure enforced by an O-H···N hydrogen bond.

Chemical and Spectroscopic Profile
The unique chemical nature of 2-(pyridin-2-yl)phenol stems from the interplay between its

acidic and basic centers.

Acidity and Basicity (pKa)
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The molecule exhibits dual reactivity. The phenolic hydroxyl group is acidic, while the pyridine

nitrogen is basic (a Lewis base).

Group Function
Estimated pKa (in
water)

Rationale

Phenolic -OH Proton Donor ~9.5 - 10.0

Similar to phenol (pKa

~10), slightly more

acidic due to the

electron-withdrawing

nature of the adjacent

pyridine ring.

Pyridinium (N-H⁺) Proton Acceptor ~4.8 - 5.2

Similar to the

pyridinium ion (pKa

~5.2). The phenyl

group has a minor

electronic effect.

The intramolecular hydrogen bond thermodynamically stabilizes the neutral form, which can

influence the apparent pKa values, particularly in non-polar solvents.

Coordination Chemistry: A Bidentate N,O-Chelator
Upon deprotonation of the phenolic group, 2-(pyridin-2-yl)phenol acts as a potent

monoanionic, bidentate ligand. It coordinates to metal ions through the pyridine nitrogen and

the phenolate oxygen, forming a highly stable five-membered chelate ring. This N,O-

coordination motif is fundamental to its utility in catalysis and materials science[3]. It forms

stable complexes with a wide range of transition metals, including Pd(II), Cu(II), Fe(III), and

Al(III)[4][5].
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2-(pyridin-2-yl)phenolate
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Caption: Bidentate N,O-chelation to a generic metal ion (M²⁺).

Spectroscopic Characterization
The spectroscopic data provide a definitive fingerprint for the molecule, with features that

confirm its key structural aspects.
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Technique
Wavenumber (cm⁻¹) /
Chemical Shift (ppm)

Assignment &
Interpretation

FT-IR ~3000-2500 (very broad)

O-H stretch. The extreme

broadness is characteristic of a

very strong intramolecular

hydrogen bond[6].

~1610, 1590, 1450
Aromatic C=C and C=N

stretching vibrations.

¹H NMR ~8.6-8.7 (d)

Pyridine H6 (proton ortho to

N), deshielded by the nitrogen

lone pair.

(Estimated in CDCl₃) ~7.0-8.0 (m)

Remaining 7 aromatic protons,

forming a complex multiplet

pattern.

~13-14 (br s)

Phenolic OH. Very downfield

and broad due to the strong H-

bond; may not be observed in

all conditions.

¹³C NMR ~155-160

C2 (phenol ring, attached to O)

and C2' (pyridine ring,

attached to phenyl).

(Estimated in CDCl₃) ~115-150 Remaining 9 aromatic carbons.

UV-Vis ~250-280 nm, ~320-340 nm

π → π* transitions within the

conjugated aromatic system.

The exact λ_max is solvent-

dependent.

Reactivity and Applications
The true value of 2-(pyridin-2-yl)phenol lies in its application as a ligand and synthetic

intermediate.
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Ligand in Homogeneous Catalysis
The rigid, planar N,O-chelate structure makes it an excellent "ancillary" or "spectator" ligand in

transition metal catalysis. When bound to a metal like palladium, it stabilizes the catalytic center

and modulates its electronic properties without typically participating directly in the bond-

forming steps. This stability is crucial for catalyst longevity and efficiency in reactions like

Suzuki-Miyaura and Heck cross-couplings[3].

Pd(0)L Complex 
 (L = HPP Ligand)

R-Pd(II)-X Complex

1

Oxidative Addition 
 (with R-X)

R-Pd(II)-R' Complex

2

Transmetalation 
 (with R'-M)

3

Reductive Elimination

R-R' Product
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Caption: General catalytic cycle featuring a Pd-HPP complex.

Functional Materials: OLEDs and Sensors
The conjugated π-system of 2-(pyridin-2-yl)phenol and its derivatives makes them attractive

for materials science. Metal complexes of this ligand, particularly with ions like Be²⁺, Al³⁺, or
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Zn²⁺, can exhibit strong fluorescence or phosphorescence. This property is exploited in the

design of emissive layers for Organic Light-Emitting Diodes (OLEDs)[7][8].

Furthermore, the interaction of the ligand with specific metal ions can induce a significant

change in its photophysical properties, such as a "turn-on" fluorescence response. This

chelation-enhanced fluorescence (CHEF) effect is the basis for its use in highly sensitive and

selective fluorescent sensors for detecting metal ions in biological or environmental samples[3]

[9].

Conclusion
2-(pyridin-2-yl)phenol is a molecule where structure dictates function with exceptional clarity.

Its synthesis via cross-coupling is robust, and its properties are dominated by the

intramolecular hydrogen bond that pre-organizes it for metal chelation. This N,O-bidentate

scaffold provides the stability required for demanding catalytic applications while its conjugated

electronic structure opens avenues in the world of advanced functional materials. For the

researcher, scientist, or drug development professional, 2-(pyridin-2-yl)phenol is not merely

an intermediate but a foundational tool for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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